3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of bicyclic heterocycles. This compound features a pyrimido[1,2-g]purine core structure, which is a fused ring system combining pyrimidine and purine rings. The presence of benzyl, fluorophenyl, and dimethyl substituents adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of 3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be achieved through multi-step organic synthesis. One common approach involves the condensation of appropriate starting materials, such as 4-fluorobenzaldehyde, benzylamine, and dimethylurea, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Cyclization: Intramolecular cyclization reactions can further modify the bicyclic core structure.
Scientific Research Applications
3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic core structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The presence of fluorophenyl and benzyl groups enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar compounds to 3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include:
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
Purine derivatives: Compounds with a purine core structure, such as adenine and guanine analogs, have comparable properties.
Fluorophenyl-substituted compounds: These compounds contain a fluorophenyl group, contributing to their biological activity and chemical reactivity.
The uniqueness of 3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents and the fused bicyclic core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22FN5O2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22FN5O2/c1-15-12-27(18-10-8-17(24)9-11-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3 |
InChI Key |
VYJUXPRUUPGHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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